4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUALRGPKFPFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the tetrazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. For instance, similar sulfonamide derivatives have shown cytotoxic activity against various cancer cell lines, including HCT-116, HeLa, and MCF-7, with IC₅₀ values below 100 µM. The presence of specific substituents on the aromatic rings has been linked to enhanced activity against these cell lines .
Antimicrobial Activity
Compounds containing the tetrazole moiety have demonstrated significant antimicrobial properties. Research indicates that modifications in the structure of sulfonamides can lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of halogenated phenyl groups has been particularly noted for increasing potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of a chloro group and a fluoro group on the phenyl rings is crucial for the biological activity of these compounds. Variations in the substituents can significantly influence their efficacy and selectivity towards different biological targets .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various sulfonamide derivatives, this compound was tested against human cancer cell lines. The results indicated a promising cytotoxic effect, leading to further exploration of its mechanism of action and potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of compounds similar to this compound. The findings revealed that specific structural modifications enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Spectroscopic Data (Selected Compounds)
Research Findings and Implications
- Heterocycle Impact : Tetrazoles offer stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), enhancing solubility in physiological environments. This property is critical in drug design for improving bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F, CF₃) increase sulfonamide stability and receptor-binding affinity. The 4-fluorophenyl group in the target compound may enhance π-π stacking interactions in biological targets .
- Synthetic Feasibility : Yields for analogues in (45–78%) suggest moderate synthetic accessibility. The target compound’s tetrazole synthesis may require specialized conditions, such as cyclization of nitriles with azides .
Biological Activity
4-Chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is and it features a tetrazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Antitumor Activity
Research indicates that compounds containing the tetrazole ring exhibit significant antitumor activity. For instance, studies have shown that certain tetrazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications to the tetrazole ring can enhance cytotoxicity against specific cancer cell lines, such as HeLa and A-431 cells .
Table 1: Antitumor Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Tetrazole Derivative 1 | HeLa | 1.61 |
| Tetrazole Derivative 2 | A-431 | 1.98 |
Anticonvulsant Properties
The anticonvulsant properties of related sulfonamide compounds have been documented. In a study, a structurally similar compound demonstrated significant anticonvulsant effects in animal models, suggesting that this compound may also possess similar properties .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve the modulation of neurotransmitter systems and inhibition of specific enzymes linked to tumor growth and neuronal excitability. For instance, the interaction with adenosine receptors has been highlighted in studies examining the behavioral effects of related compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:
- Behavioral Study in Mice : A study investigated the effect of a related compound on nicotine-induced behavioral sensitization in mice. Results indicated that the compound significantly attenuated behavioral responses at various doses, suggesting potential applications in treating addiction disorders .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of several derivatives on human cancer cell lines, revealing promising results for further development into anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can purity be maximized during purification?
- Methodology : The synthesis typically involves two key steps: (1) formation of the tetrazole ring via cyclization of 4-fluorophenylhydrazine with sodium azide under acidic conditions, and (2) coupling the tetrazole intermediate with 4-chlorobenzenesulfonamide via a methylene linker.
- Optimization : Use column chromatography with ethyl acetate/hexane (3:7) for intermediate purification, and recrystallize the final product from ethanol/water to achieve >98% purity. Monitor reactions via TLC (silica gel, UV detection) .
Q. How can NMR and IR spectroscopy distinguish structural features of this compound, such as the sulfonamide group or fluorophenyl substituents?
- NMR : The sulfonamide NH proton appears as a singlet at δ 9.8–10.2 ppm (DMSO-d6). The fluorophenyl aromatic protons resonate as doublets (J = 8.5 Hz) at δ 7.2–7.6 ppm.
- IR : Key peaks include sulfonamide S=O stretches (1334 cm⁻¹ and 1160 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹) .
Q. What preliminary assays are recommended to screen for biological activity (e.g., antimicrobial, anti-inflammatory)?
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Compare MIC values to ampicillin .
- Anti-inflammatory : Test COX-2 inhibition via ELISA kits, using celecoxib as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Strategy : (1) Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the benzenesulfonamide to enhance receptor binding. (2) Replace the tetrazole’s 4-fluorophenyl group with 3,4-difluorophenyl to improve metabolic stability.
- Validation : Use molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) and compare binding energies .
Q. What experimental and computational approaches resolve contradictions in biological data (e.g., variable antibacterial activity across studies)?
- Analysis : (1) Verify assay conditions (e.g., pH, solvent) that may alter compound solubility. (2) Use LC-MS to confirm compound stability under test conditions. (3) Perform molecular dynamics simulations to assess target binding under varying protonation states .
Q. How can X-ray crystallography validate the compound’s structure and intermolecular interactions?
- Protocol : Grow single crystals via vapor diffusion (acetonitrile/chloroform). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05).
- Insights : The tetrazole ring’s planarity and sulfonamide H-bonding to water molecules are critical for lattice stability .
Q. What strategies improve selectivity for specific targets (e.g., mGluR5 modulation vs. COX-2 inhibition)?
- Approach : (1) Synthesize analogs with bulkier substituents (e.g., tert-butyl) to sterically block off-target binding. (2) Use fluorescence polarization assays to quantify affinity for mGluR5 versus COX-2 .
Q. How can metabolic stability and toxicity be profiled preclinically?
- ADMET : (1) Assess hepatic microsomal stability (human/rat CYP450 isoforms). (2) Screen for hERG channel inhibition (patch-clamp assays). (3) Use zebrafish models for acute toxicity (LC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
